![molecular formula C9H8ClNS B1586480 (5-Chlorobenzo[b]thiophen-3-yl)methanamine CAS No. 71625-90-6](/img/structure/B1586480.png)
(5-Chlorobenzo[b]thiophen-3-yl)methanamine
Overview
Description
Synthesis Analysis
Thiophene-based analogs, such as “(5-Chlorobenzo[b]thiophen-3-yl)methanamine”, have been synthesized by medicinal chemists to produce combinatorial libraries in search of lead molecules . The synthesis of thiophene derivatives involves heterocyclization of various substrates .Molecular Structure Analysis
The molecular structure of “(5-Chlorobenzo[b]thiophen-3-yl)methanamine” consists of a five-membered heteroaromatic compound containing a sulfur atom at one position . The molecular weight of this compound is 234.14 g/mol.Chemical Reactions Analysis
The chemical reactions involving thiophene-based compounds like “(5-Chlorobenzo[b]thiophen-3-yl)methanamine” are significant in the field of medicinal chemistry. They possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry and material science .Scientific Research Applications
Antimicrobial Applications
Thiophene derivatives, including compounds like (5-Chlorobenzo[b]thiophen-3-yl)methanamine, have shown promising antimicrobial properties. They are studied for their potential to inhibit the growth of various bacteria and fungi, which is crucial in the development of new antibiotics and antifungal agents .
Anti-inflammatory and Analgesic Properties
Research has indicated that thiophene compounds can exhibit significant anti-inflammatory and analgesic effects. This makes them valuable in the design of new drugs aimed at treating conditions like arthritis and other inflammatory diseases .
Antitumor Activity
One of the most critical areas of research for thiophene derivatives is their antitumor activity. These compounds are being tested for their efficacy in inhibiting the growth of cancer cells, which could lead to new treatments for various types of cancer .
Corrosion Inhibition
Apart from their medicinal applications, thiophene derivatives are also used in the field of material science, particularly as inhibitors of metal corrosion. This application is vital for protecting industrial equipment and extending the life of metal structures .
Optoelectronic Devices
Thiophene-based compounds are utilized in the fabrication of optoelectronic devices, such as light-emitting diodes (LEDs). Their unique electronic properties make them suitable for use in advanced display and lighting technologies .
Safety And Hazards
Future Directions
Thiophene-based compounds like “(5-Chlorobenzo[b]thiophen-3-yl)methanamine” have shown a wide range of therapeutic properties, attracting great interest in industry and academia . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, future research may focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity.
properties
IUPAC Name |
(5-chloro-1-benzothiophen-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNS/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5H,4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNXLYAXYIHHHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CS2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384027 | |
Record name | 1-(5-Chloro-1-benzothiophen-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30384027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chlorobenzo[b]thiophen-3-yl)methanamine | |
CAS RN |
71625-90-6 | |
Record name | 1-(5-Chloro-1-benzothiophen-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30384027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-Chloro-1-benzothiophene-3-yl)methylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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